molecular formula C12H16N2 B2831842 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine CAS No. 478259-40-4

2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Cat. No.: B2831842
CAS No.: 478259-40-4
M. Wt: 188.274
InChI Key: YSMROCLUYGLMMJ-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine is a heterocyclic amine compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine typically involves multi-step organic reactions. One common method is the reduction of carbazole derivatives. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be achieved using hydrogenation in the presence of a palladium catalyst . Another approach involves the Suzuki cross-coupling reaction, where boronic esters are coupled with halogenated carbazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert carbazole derivatives into hexahydrocarbazole compounds.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenated carbazole derivatives can undergo substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .

Scientific Research Applications

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
  • 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde

Uniqueness

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine is unique due to its specific structural features, which confer distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Biological Activity

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine (CAS No. 478259-40-4) is a heterocyclic organic compound that belongs to the carbazole family. Its unique structure allows it to exhibit diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆N₂
  • Molecular Weight : 188.27 g/mol
  • Structure : The compound features a partially saturated carbazole ring system which contributes to its electronic properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably:

  • Cell Line Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have shown activity against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of key proteins involved in cancer progression, including extracellular signal-regulated kinases (ERKs) and retinoblastoma protein (Rb).

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Derivatives of this compound have been found to possess significant antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains of bacteria.

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits:

  • Neurogenesis : Some derivatives have been reported to enhance neurogenesis and protect neurons from apoptosis in models of neurodegenerative diseases . This opens avenues for its application in conditions like Alzheimer's disease.

Case Studies

  • Antitumor Activity : A study evaluated the effects of several N-substituted carbazoles on A549 lung cancer cell lines. Compounds with specific substituents exhibited enhanced anticancer activity compared to others .
  • Fluorescent Dyes : The compound is used as a donor unit in the synthesis of donor–π spacer–acceptor (D–π–A) fluorescent dyes. These dyes are crucial for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), showcasing the compound's versatility beyond biological applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Protein Inhibition : The compound may inhibit specific pathways involved in cell proliferation and survival by modulating receptor activities or enzyme functions.

Summary Table of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerCytotoxicity against HEP 2 and EAC cells
AntimicrobialSignificant antibacterial and antifungal effects
NeuroprotectiveEnhances neurogenesis; protects against apoptosis

Properties

IUPAC Name

5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMROCLUYGLMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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